デフェロキサミン

概要

説明

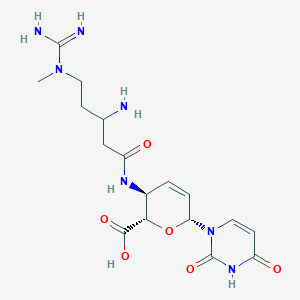

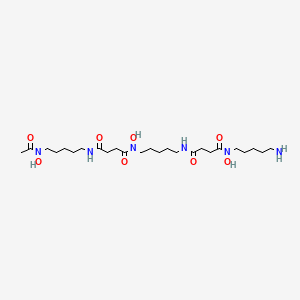

Desferrioxamine B is an acyclic desferrioxamine that is butanedioic acid in which one of the carboxy groups undergoes formal condensation with the primary amino group of N-(5-aminopentyl)-N-hydroxyacetamide and the second carboxy group undergoes formal condensation with the hydroxyamino group of N(1)-(5-aminopentyl)-N(1)-hydroxy-N(4)-[5-(hydroxyamino)pentyl]butanediamide. It is a siderophore native to Streptomyces pilosus biosynthesised by the DesABCD enzyme cluster as a high affinity Fe(III) chelator. It has a role as an iron chelator, a siderophore, a ferroptosis inhibitor and a bacterial metabolite. It is a conjugate base of a desferrioxamine B(1+). It is a conjugate acid of a desferrioxamine B(3-).

Natural product isolated from Streptomyces pilosus. It forms iron complexes and is used as a chelating agent, particularly in the mesylate form.

Deferoxamine is an Iron Chelator. The mechanism of action of deferoxamine is as an Iron Chelating Activity.

Deferoxamine is a parenterally administered iron chelating agent used to treat transfusion related chronic iron overload. Deferoxamine rarely causes serum aminotransferase elevations during therapy and has not been convincingly linked to instances of clinically apparent liver injury.

Deferoxamine is a natural product found in Streptomyces malaysiense, Streptomyces argillaceus, and other organisms with data available.

Deferoxamine is an iron-chelating agent that binds free iron in a stable complex, preventing it from engaging in chemical reactions. Deferoxamine chelates iron from intra-lysosomal ferritin and siderin forming ferrioxamine, a water-soluble chelate excreted by the kidneys and in the feces via the bile. This agent does not readily bind iron from transferrin, hemoglobin, myoglobin or cytochrome. (NCI04)

科学的研究の応用

組織再生

デフェロキサミンは、血管新生を促進することがわかっています。血管新生とは、新しい血管の形成のことです {svg_1}。この特性により、組織再生に役立ちます。 血管は、免疫細胞、酸素、栄養素の供給、および細胞代謝中に生成される老廃物の除去を促進することにより、生命維持に重要な役割を果たしています {svg_2}。 血管の機能不全は、生命を脅かす病気の発症に大きく貢献する可能性があります {svg_3}.

慢性創傷治癒

デフェロキサミンの血管新生促進能力は、慢性創傷の治癒に応用されてきました {svg_4}。 新しい血管の形成は、創傷治癒において不可欠であり、創傷部位への栄養素と免疫細胞の供給に役立ちます {svg_5}.

骨修復

デフェロキサミンは、骨修復に使用されてきました。 血管新生の促進は、骨折やその他の骨関連損傷の治癒に役立ちます {svg_6}.

呼吸器疾患

デフェロキサミンは、呼吸器疾患の治療に使用されてきました {svg_7}。 血管新生を促進する能力は、損傷した呼吸器組織の治癒と再生に役立ちます {svg_8}.

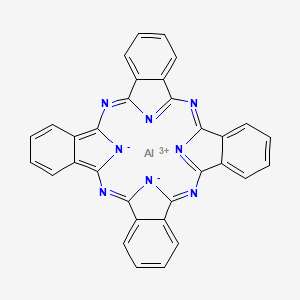

鉄(III)の検出

デフェロキサミンは、鉄(III)と強く結合する能力で広く研究されているシデロフォアです {svg_9}。 これは、Fe(III)の検出のためのセンサーの開発に使用されてきました {svg_10}。 3つのヒドロキサム酸官能基の存在により、デフェロキサミンは鉄(III)およびその他の2価および3価の金属イオンと安定な錯体を形成することができます {svg_11}.

鉄またはアルミニウム中毒の治療

デフェロキサミンは、特定の患者の急性鉄またはアルミニウム中毒の治療に使用されます {svg_12}。 これは、多くの輸血を受ける必要がある貧血のある特定の患者にも使用されます {svg_13}.

細胞増殖の阻害

デフェロキサミンによる鉄の結合は、リボヌクレオチドレダクターゼ活性を阻害し、細胞が細胞増殖サイクルのS期を完了することを防ぐ可能性があります {svg_14}。 可逆的かつ無毒のS期阻害剤として、重要な実験的および治療的用途がある可能性があります {svg_15}.

薬物送達システム

デフェロキサミンは、薬物送達システムの開発に使用されてきました {svg_16}。 デフェロキサミン分子中の末端アミノ基は、金属イオン錯体形成に関与せず、固体相、ナノオブジェクト、生体高分子、電極、および光学デバイスの改変または官能基化を可能にします {svg_17}.

作用機序

Safety and Hazards

Deferoxamine is generally safe but can cause side effects such as pain at the site of injection, diarrhea, vomiting, fever, hearing loss, and eye problems . Severe allergic reactions including anaphylaxis and low blood pressure may occur . It is unclear if use during pregnancy or breastfeeding is safe for the baby .

将来の方向性

Recent research with deferoxamine shows significant promise as a potential treatment for chronic, radiation-induced soft tissue injury . With a well-established safety profile, and now a strong foundation of basic scientific research that supports its potential use in chronic wounds and radiation-induced fibrosis (RIF), the next steps required for deferoxamine to achieve FDA marketing approval will include large animal studies and, if those prove successful, human clinical trials .

生化学分析

Biochemical Properties

. This interaction prevents iron from participating in harmful chemical reactions that can damage tissues and organs. Deferoxamine also binds to tissue-bound aluminum, forming aluminoxamine, which is water-soluble and can be excreted via the kidneys . The compound interacts with various biomolecules, including iron and aluminum ions, to mitigate their toxic effects on the body .

Cellular Effects

Deferoxamine has significant effects on various cell types and cellular processes. It reduces iron accumulation in cells, thereby decreasing oxidative stress and preventing cellular damage . In macrophages, deferoxamine inhibits the translocation of 5-lipoxygenase to the nuclear fraction, reducing the production of pro-inflammatory cytokines such as interleukin-6 . Additionally, deferoxamine has been shown to protect neurons from iron-induced oxidative stress, which is particularly relevant in neurodegenerative diseases like Huntington’s disease .

Molecular Mechanism

At the molecular level, deferoxamine exerts its effects by binding to free iron and aluminum ions, forming stable complexes that are excreted from the body . This binding prevents the ions from participating in redox reactions that generate harmful free radicals . Deferoxamine also influences gene expression by reducing the levels of iron-responsive proteins, thereby modulating cellular iron homeostasis . The compound’s ability to chelate iron and aluminum is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deferoxamine change over time. The compound is metabolized primarily in the plasma, with minimal hepatic metabolism . Long-term studies have shown that continuous infusion of deferoxamine can significantly reduce serum ferritin levels and improve cardiac function in patients with iron overload . Prolonged use can lead to complications such as retinal toxicity and infections related to intravenous catheters .

Dosage Effects in Animal Models

The effects of deferoxamine vary with different dosages in animal models. Studies have shown that deferoxamine is most effective when administered at doses of 10-50 mg/kg, depending on the species . Higher doses can lead to toxic effects, including vision and hearing loss, as well as multi-organ failure . The compound’s efficacy in reducing brain water content and improving neurobehavioral scores has been demonstrated in models of intracerebral hemorrhage .

Metabolic Pathways

Deferoxamine is metabolized primarily by plasma enzymes, with some excretion occurring via the bile . The metabolic pathways involved in its degradation are not fully characterized, but some metabolites retain the ability to chelate iron . The compound’s biphasic elimination pattern includes a rapid initial phase followed by a slower phase, with a half-life of approximately six hours .

Transport and Distribution

Deferoxamine is distributed within the intracellular compartment and can chelate intracellular iron . It has a volume of distribution ranging from 0.6 to 1.33 L/kg . The compound is removable by hemodialysis and other extracorporeal drug removal techniques . Its ability to bind iron and aluminum ions facilitates their transport and elimination from the body .

Subcellular Localization

Deferoxamine affects the subcellular localization of iron-dependent enzymes. For example, it prevents the nuclear translocation of 5-lipoxygenase in macrophages, thereby reducing the production of pro-inflammatory cytokines . In neurons, deferoxamine reduces iron accumulation in perinuclear vesicles, protecting cells from oxidative stress . These effects highlight the compound’s role in modulating cellular iron homeostasis and preventing iron-induced damage.

特性

IUPAC Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYURCVBFRUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022887 | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.90e-02 g/L | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/ | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

70-51-9 | |

| Record name | Deferoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferoxamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | deferoxamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deferoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFEROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

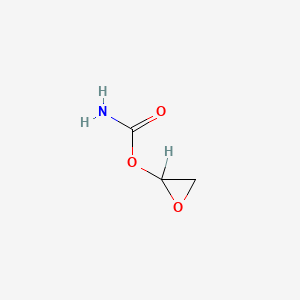

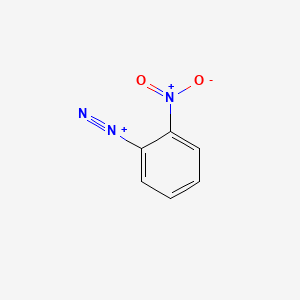

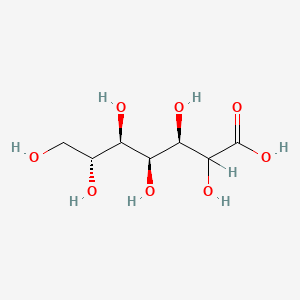

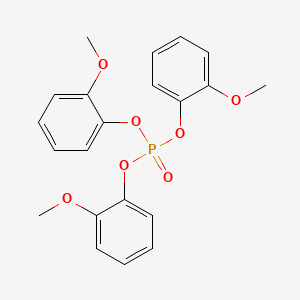

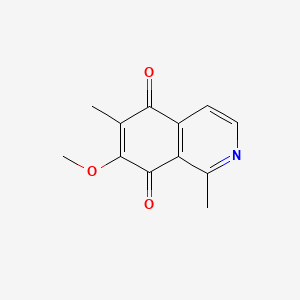

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)